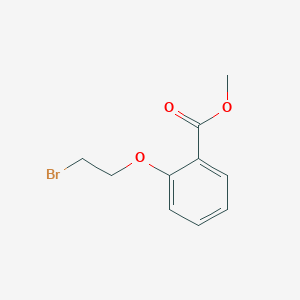

Methyl 2-(2-bromoethoxy)benzoate

Übersicht

Beschreibung

Methyl 2-(2-bromoethoxy)benzoate is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol It is a benzoate ester that features a brominated ethoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-(2-bromoethoxy)benzoate can be synthesized using the Williamson ether synthesis method. This involves the reaction of methyl 2-hydroxybenzoate with 2-bromoethanol in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH) . The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(2-bromoethoxy)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 2-(2-bromoethoxy)benzyl alcohol.

Hydrolysis: Formation of 2-(2-bromoethoxy)benzoic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Intermediates

Methyl 2-(2-bromoethoxy)benzoate serves as a crucial intermediate in the synthesis of various biologically active compounds. It can be derived from the reaction of methyl 2-hydroxybenzoate with bromoethanol, leading to diverse derivatives that exhibit significant pharmacological properties.

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Starting Material : Methyl 2-hydroxybenzoate is reacted with bromoethanol in the presence of a base.

- Reaction Conditions : The reaction is usually carried out under reflux conditions to facilitate the nucleophilic substitution reaction.

- Purification : The product can be purified through recrystallization or chromatography techniques.

Research has indicated that this compound exhibits notable biological activities, particularly antifungal properties.

Antifungal Applications

Recent studies have demonstrated that related compounds like methyl 4-(2-bromoethoxy)benzoate show promising antifungal activity against various plant pathogens. For instance:

- At concentrations of 100 μg/mL and 200 μg/mL, significant inhibitory effects were observed against fungi such as Rhizoctonia solani and Fusarium moniliforme, with inhibition rates reaching up to 88.6% at higher concentrations .

- These findings suggest potential applications in agricultural fungicides, where such compounds could be used to protect crops from fungal infections.

Medicinal Chemistry

This compound is also investigated for its potential in medicinal chemistry, particularly as a precursor for developing new therapeutic agents.

Case Studies in Drug Development

- A study focused on synthesizing non-retinoid antagonists for retinol binding protein highlighted the importance of similar compounds in treating age-related macular degeneration (AMD). The synthesized intermediates showed promise in inhibiting harmful biochemical pathways associated with AMD .

- Another research effort explored the structural optimization of acridones, which are known for their antimalarial properties. Compounds derived from similar synthetic pathways demonstrated efficacy against multi-drug resistant strains of Plasmodium falciparum .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for various bioactive compounds | Essential for creating derivatives with enhanced biological activity |

| Antifungal Activity | Effective against plant pathogens | Inhibition rates up to 88.6% against specific fungi at concentrations of 200 μg/mL |

| Medicinal Chemistry | Precursor for drug development | Potential use in therapies for AMD and antimalarial agents |

Wirkmechanismus

The mechanism of action of methyl 2-(2-bromoethoxy)benzoate largely depends on the specific application and the target molecule. In the context of its antifungal activity, it is believed to interfere with the cell membrane integrity of the fungi, leading to cell lysis and death. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

- Methyl 2-(2-chloroethoxy)benzoate

- Methyl 2-(2-iodoethoxy)benzoate

- Methyl 2-(2-fluoroethoxy)benzoate

Comparison: Methyl 2-(2-bromoethoxy)benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromo compound may exhibit different reactivity patterns in nucleophilic substitution reactions and potentially different biological activities due to the size and electronegativity of the bromine atom.

Biologische Aktivität

Methyl 2-(2-bromoethoxy)benzoate is an organic compound with potential biological activities, particularly in antifungal applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀BrO₂

- Molecular Weight : Approximately 259.1 g/mol

- Functional Groups : The compound features a benzoate group and a bromoethoxy substituent, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. It is believed to disrupt the integrity of fungal cell membranes, leading to cell lysis and death. This mechanism is common among antifungal agents, where the disruption of membrane integrity is critical for efficacy.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against various plant pathogens. A study demonstrated that at concentrations of 100 μg/mL and 200 μg/mL, the compound showed notable inhibitory effects against several fungi:

| Fungal Pathogen | Inhibitory Rate at 200 μg/mL |

|---|---|

| Rhizoctonia solani AG1 | 88.6% |

| Fusarium moniliforme | 76.1% |

| Sphaeropsis sapinea | 75.4% |

These results suggest that this compound could be a promising candidate for developing antifungal agents .

Comparison with Related Compounds

This compound can be compared to other halogenated benzoates, which may exhibit varying biological activities due to differences in their halogen substituents:

| Compound Name | Key Features |

|---|---|

| Methyl 2-(2-chloroethoxy)benzoate | Contains chlorine; may show different reactivity patterns |

| Methyl 2-(2-iodoethoxy)benzoate | Iodine is more reactive; potential for different biological effects |

| Methyl 3-(2-bromoethoxy)benzoate | Similar structure; different position of bromoethoxy group |

| Methyl 4-(2-bromoethoxy)benzoate | Variations in substitution pattern affecting reactivity |

The presence of bromine in this compound enhances its stability and reactivity compared to its chlorinated or iodinated counterparts .

Case Studies and Research Findings

- Antifungal Efficacy : A study highlighted the effectiveness of methyl 4-(2-bromoethoxy)benzoate (a related compound) against Rhizoctonia solani AG1, achieving an inhibitory rate of 88.6% at a concentration of 200 μg/mL. This suggests that similar compounds may share antifungal properties, warranting further investigation into their mechanisms and applications .

- Synthetic Applications : this compound has been explored as an intermediate in organic synthesis, particularly in the development of more complex molecules with potential biological activities. Its unique structure allows it to serve as a building block for various functionalized derivatives.

Eigenschaften

IUPAC Name |

methyl 2-(2-bromoethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYXWCWZIWWLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.